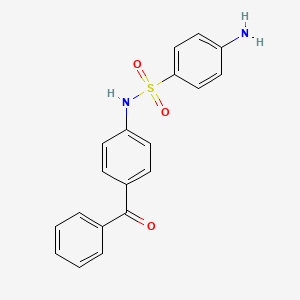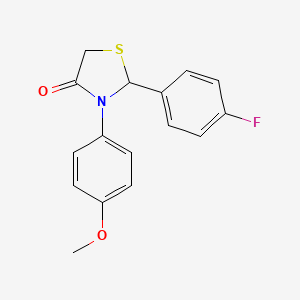
3-(4-Methylphenyl)cyclohexanone
Overview
Description
Synthesis Analysis
The synthesis of cyclohexanone derivatives, such as “3-(4-Methylphenyl)cyclohexanone”, has been studied extensively. One common approach involves the reaction of cyclohexanecarbonyl chloride with various phenols in the presence of aluminium chloride . Another method involves the Fries rearrangement of phenyl cyclohexanecarboxylate with aluminium chloride .Molecular Structure Analysis
The molecular structure of “3-(4-Methylphenyl)cyclohexanone” consists of a cyclohexanone ring with a methylphenyl group attached . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
Cyclohexanone derivatives, including “3-(4-Methylphenyl)cyclohexanone”, can undergo various chemical reactions. For example, they can participate in Diels–Alder reactions, which are a type of cycloaddition reaction . The reactivity of the 2-methyl group and the 3-amino group in these compounds has also been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methylphenyl)cyclohexanone” can be determined using various analytical techniques. For example, its refractive index, molar refractivity, and flash point can be measured . It’s also important to note that physical properties such as color, density, hardness, and melting and boiling points are key identifiers of a substance .Scientific Research Applications
Catalytic Reactions and Hydrogenation
3-(4-Methylphenyl)cyclohexanone is involved in various catalytic reactions, particularly in the field of heterogeneous catalysis. A study demonstrated that methyl-substituted ketones like 3-(4-Methylphenyl)cyclohexanone are less reactive than cyclohexanone in competitive hydrogenation reactions over group VIII metal catalysts. This reactivity is influenced by the reaction mechanism and the atomic radius of the catalyst. The study also suggested that the slower reaction rates are primarily due to steric hindrance to adsorption rather than electronic effects (Tanaka, Takagi, Nomura, & Kobayashi, 1974).
Crystal and Molecular Structure Analysis
The molecular and crystal structures of derivatives of 3-(4-Methylphenyl)cyclohexanone have been extensively studied. For instance, research on the 4′-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone determined its crystal structure, indicating an asymmetric chair conformation of the cyclohexanone ring, which is significant for understanding the chemical properties of these compounds (Kutulya et al., 2008).
Inclusion in Clathrates
Studies have also explored the inclusion of methylcyclohexanones in clathrates. Remarkably, 3- and 4-methylcyclohexanones, closely related to 3-(4-Methylphenyl)cyclohexanone, are included in their higher energy axial methyl conformations rather than the more energetically favorable equatorial analogs in certain host-guest complexes (Barton et al., 2015).
Synthesis and Biological Activities
Derivatives of 3-(4-Methylphenyl)cyclohexanone have been synthesized and evaluated for their biological activities. Research on bis benzylidne cyclohexanone derivatives, which include 3-(4-Methylphenyl)cyclohexanone analogs, has shown potential in inhibiting α-glucosidase and exhibiting antileishmanial and cytotoxic effects against various cancer cell lines. This demonstrates the compound's relevance in medicinal chemistry (Lotfy et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-(4-methylphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h5-8,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUGZXADTWFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)



![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)


![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)

